

# Application Notes and Protocols: Cisplatin Dosage and Administration for Mouse Models

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## Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone chemotherapeutic agent used in the treatment of a wide array of human cancers, including testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its primary mode of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis in cancer cells.[1] Due to its clinical significance, cisplatin is extensively studied in preclinical mouse models to investigate its therapeutic efficacy, toxicity profiles, and mechanisms of action and resistance.[2][3]

These application notes provide a comprehensive overview of cisplatin dosage and administration strategies in mouse models for researchers, scientists, and drug development professionals.

## Pharmacokinetics in Mice

Understanding the pharmacokinetic profile of cisplatin in mice is crucial for designing and interpreting preclinical studies. After administration, cisplatin's clearance from the blood is rapid, with a significant portion excreted via the urine within hours.[4][5] However, elimination from tissues is a more prolonged process.[5]

Pharmacokinetic parameters can differ significantly between mice and humans. Peak plasma concentrations of cisplatin are notably higher in mice, while the initial and terminal half-lives are up to six times shorter.[6][7] Despite these differences, the areas under the plasma

concentration versus time curves (AUCs) have been found to be comparable, suggesting that AUC can be a useful parameter for translating findings from mouse to human.[6][7][8]

Table 1: Pharmacokinetic Parameters of Cisplatin in Mice

Parameter	Value	Mouse Strain	Reference
Biological Half-Life (Whole Body)	T1/2( $\alpha$ ) = 1.14 h; T1/2( $\beta$ ) = 5.33 days	Subcutaneous tumor-bearing mice	[9]
Biological Half-Life (Blood)	T1/2( $\alpha$ ) = 23.9 min; T1/2( $\beta$ ) = 4.72 days	Subcutaneous tumor-bearing mice	[9]
Plasma Clearance	26.1 ml/min/kg	Not Specified	[4]
Primary Route of Excretion	Urine (43-48% within 4 hours)	Not Specified	[4]

## Dosage and Administration in Mouse Models

The dosage, route, and frequency of cisplatin administration in mice vary widely depending on the experimental goal, such as evaluating anti-tumor efficacy or modeling specific toxicities like nephrotoxicity, neurotoxicity, or ototoxicity.[2] The most common route of administration is intraperitoneal (i.p.) injection.[2][10] It is critical to note that hydration and supportive care can profoundly affect the maximum tolerated dose (MTD) and the severity of side effects.[2][10]

Table 2: Summary of Cisplatin Dosing Regimens in Mouse Models

Experimental Goal	Mouse Strain	Dosage	Administration Route & Frequency	Reference
Nephrotoxicity (Acute)	C57BL/6	25 mg/kg	Single i.p. injection	<a href="#">[11]</a>
Nephrotoxicity (Chronic/Fibrosis )	FVB	7 mg/kg	i.p., once per week for 4 weeks	<a href="#">[11]</a> <a href="#">[12]</a>
Neurotoxicity	Not Specified	2.3 mg/kg	i.p., daily for 5 days, followed by 5 days recovery (2 cycles)	<a href="#">[2]</a>
Ototoxicity	CBA/CaJ	2.5 - 3.5 mg/kg	i.p., for 4 consecutive days, 10 days recovery (3 cycles)	<a href="#">[13]</a>
Anti-Tumor Efficacy (Lung Cancer)	nu/nu mice	2 mg/kg or 4 mg/kg	i.p., twice over 5 days	<a href="#">[14]</a>
Anti-Tumor Efficacy (Mammary)	FVB/N	5 mg/kg	Single i.p. injection	<a href="#">[15]</a>
Anti-Tumor Efficacy (Prostate)	Nude BALB/c	1 mg/kg	i.v. injection	<a href="#">[16]</a>
Maximum Tolerated Dose (MTD)	Swiss Albino	>5 mg/kg	Single i.v. injection	<a href="#">[16]</a>

## Experimental Protocols

## Protocol 1: Induction of Acute Kidney Injury (Nephrotoxicity)

This protocol describes a common method for inducing acute kidney injury (AKI) in mice to study the mechanisms of cisplatin-induced nephrotoxicity and to evaluate potential renoprotective agents.

### Materials:

- Cisplatin powder (analytical grade)
- Sterile 0.9% saline
- 8- to 10-week-old male C57BL/6 mice
- Syringes and needles (e.g., 27-gauge)
- Analytical balance and weighing boats
- Sterile tubes for solution preparation

### Procedure:

- **Animal Acclimatization:** Allow mice to acclimate to the facility for at least one week before the experiment. House them in microisolator cages with free access to food and water.[\[5\]](#)
- **Cisplatin Preparation:** On the day of injection, prepare a fresh solution of cisplatin. Calculate the total amount of cisplatin needed based on the number of mice and the target dose (e.g., 20-25 mg/kg).[\[11\]](#) Weigh the cisplatin powder and dissolve it in sterile 0.9% saline to the desired final concentration (e.g., 2.5 mg/mL). Warm the solution slightly (to ~37°C) and vortex to ensure complete dissolution.
- **Dosing:** Weigh each mouse individually to calculate the precise volume of cisplatin solution to be administered.
- **Administration:** Administer a single intraperitoneal (i.p.) injection of cisplatin.[\[11\]](#) Ensure proper restraint of the animal to avoid injury.

- **Monitoring:** Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.[\[11\]](#) Body weight is a key indicator of systemic toxicity.[\[3\]](#)
- **Endpoint and Sample Collection:** Euthanize the mice 72 hours post-injection, as this is a typical time point for peak kidney injury in this model.[\[11\]](#) Collect blood via cardiac puncture for serum analysis (e.g., Blood Urea Nitrogen - BUN, and creatinine). Perfuse the mice with saline, and then harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular analysis (e.g., RNA, protein).

## Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of cisplatin in mice bearing subcutaneous tumor xenografts.

### Materials:

- Cancer cell line of interest (e.g., LNCaP prostate cancer cells)[\[16\]](#)
- Matrigel or other appropriate extracellular matrix
- Immunocompromised mice (e.g., Nude BALB/c)[\[16\]](#)
- Cisplatin and sterile 0.9% saline
- Calipers for tumor measurement
- Syringes and needles

### Procedure:

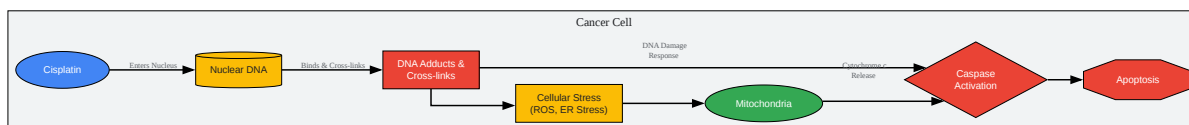
- **Cell Culture and Preparation:** Culture cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile saline or culture medium and Matrigel (e.g., 1:1 ratio) at a concentration of  $1 \times 10^7$  cells/mL.[\[16\]](#)

- Tumor Implantation: Inject 100  $\mu$ L of the cell suspension (containing  $1 \times 10^6$  cells) subcutaneously into the right flank of each mouse.[\[16\]](#)
- Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Group Randomization and Treatment: Once tumors reach a predetermined volume (e.g.,  $\sim 100 \text{ mm}^3$ ), randomly assign the mice to treatment groups (e.g., Vehicle control, Cisplatin treatment).[\[16\]](#)
- Cisplatin Administration: Prepare and administer cisplatin at the desired dose and schedule (e.g., 4 mg/kg, i.p., twice over 5 days).[\[14\]](#) The control group should receive an equivalent volume of the vehicle (0.9% saline).
- Continued Monitoring: Continue to monitor tumor growth and body weight for all groups throughout the study.
- Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if any animal shows signs of excessive distress or toxicity (e.g.,  $>20\%$  body weight loss).[\[11\]](#)
- Data Analysis: At the end of the study, excise the tumors and weigh them. Compare the tumor volumes and weights between the control and treatment groups to determine the efficacy of cisplatin.

## Visualizations

### Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which triggers a cascade of cellular events culminating in apoptosis.[\[1\]](#)[\[17\]](#)[\[18\]](#) This process involves the activation of stress-response pathways and both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling.[\[17\]](#)[\[18\]](#)

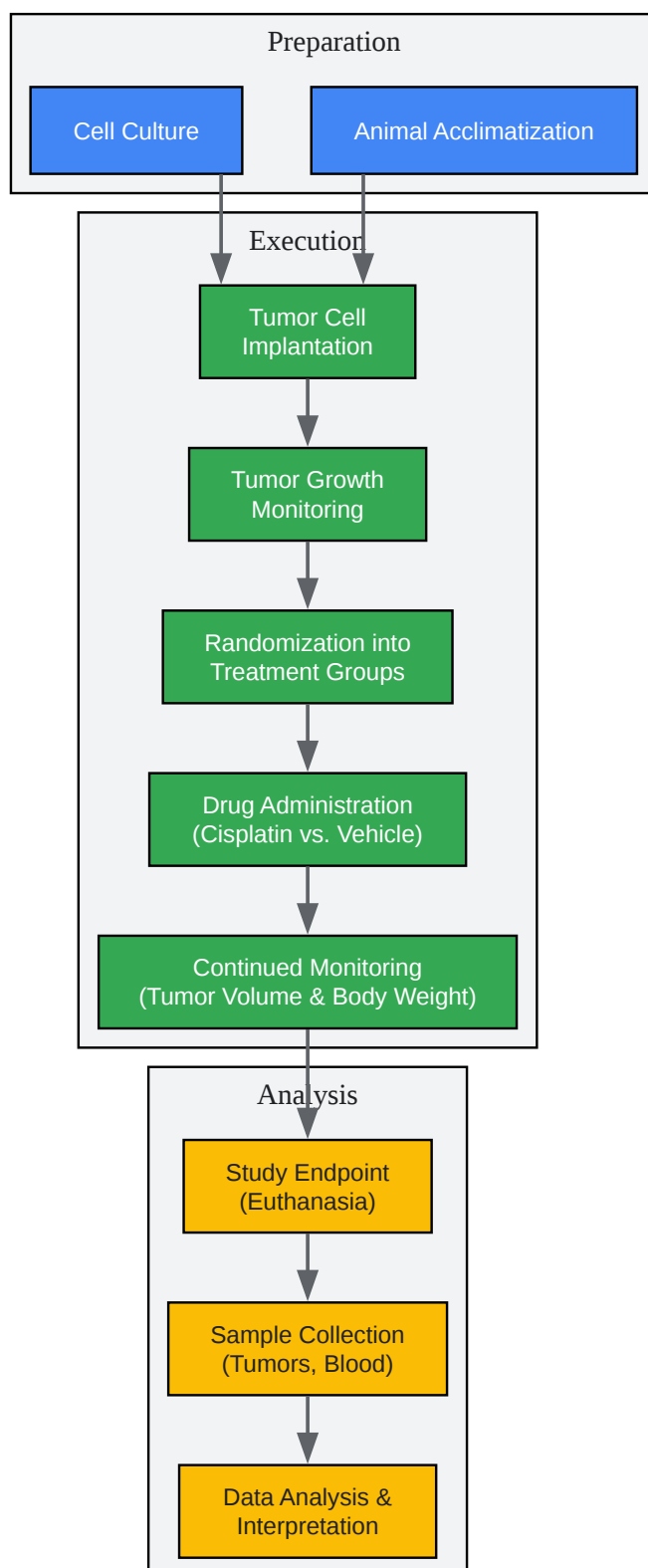


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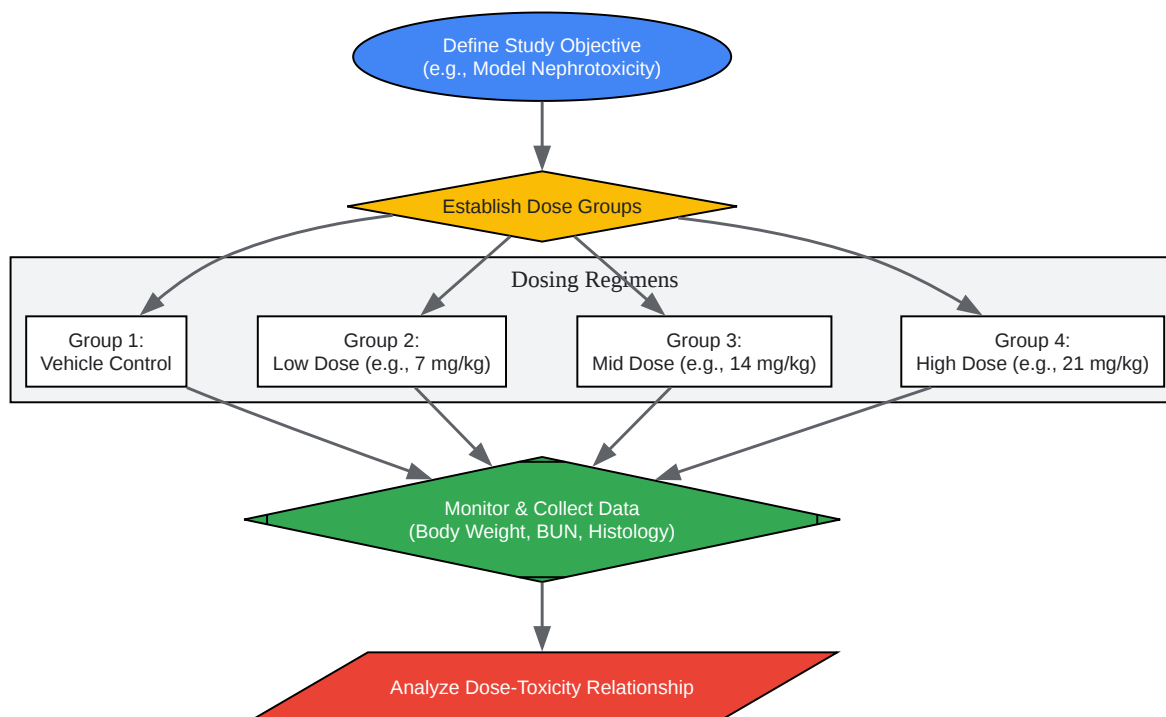
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

## Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the anti-tumor efficacy of cisplatin in a mouse xenograft model involves several sequential stages, from initial preparation to final data analysis.







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